molecular formula C14H20Cl2N4 B2640986 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride CAS No. 2138062-24-3

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride

Cat. No.: B2640986
CAS No.: 2138062-24-3
M. Wt: 315.24
InChI Key: DDGCJMZALFPUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can act as a hydrogen bond donor/acceptor, enhancing its interactions with biological receptors . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride apart from these similar compounds is its unique structure, which combines the piperazine ring with a tetrahydroquinoline moiety. This unique combination enhances its potential for diverse biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.2ClH/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18;;/h9,16H,1-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGCJMZALFPUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.